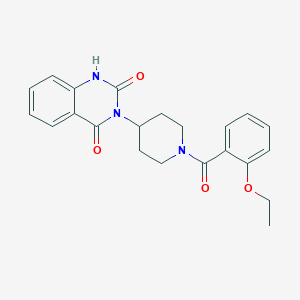
3-(1-(2-ethoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-ethoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.
作用機序
The mechanism of action of 3-(1-(2-ethoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and diabetes. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In vitro and in vivo studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis and inhibit the growth of cancer cells in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One advantage of using 3-(1-(2-ethoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in lab experiments is its potential as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, which make it an attractive candidate for further research. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-(1-(2-ethoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to develop more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic effects.
合成法
The synthesis of 3-(1-(2-ethoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves the reaction of 2-ethoxybenzoic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The resulting amide is then reacted with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline in the presence of a base such as potassium carbonate (K2CO3) to yield the target compound. This method has been reported in the literature and has been successfully used to synthesize this compound in good yields.
科学的研究の応用
3-(1-(2-ethoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties in various in vitro and in vivo studies. This compound has also been investigated for its potential as a treatment for Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-2-29-19-10-6-4-8-17(19)20(26)24-13-11-15(12-14-24)25-21(27)16-7-3-5-9-18(16)23-22(25)28/h3-10,15H,2,11-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNUTZARXQGDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}amino 3-methoxybenzoate](/img/structure/B2951303.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2951304.png)
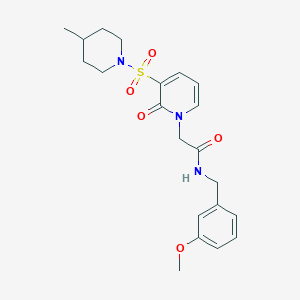
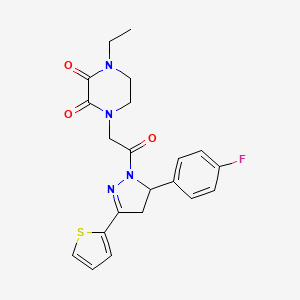
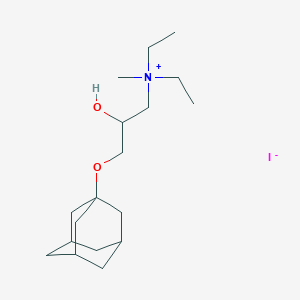

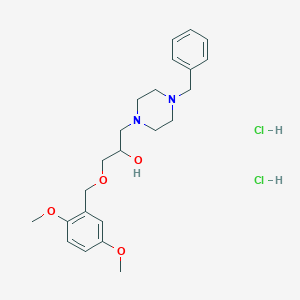
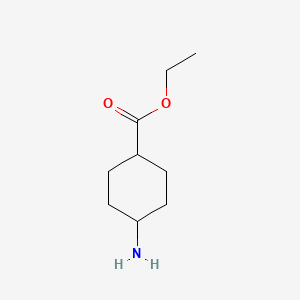



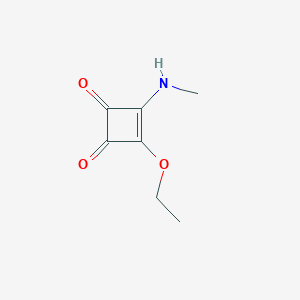
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2951324.png)
